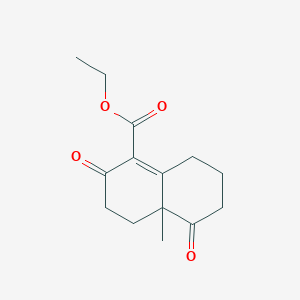![molecular formula C16H24O4 B3364659 (R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid, 3',4',6',7',8',8'a-hexahydro-8'a-methyl-, ethyl ester (9CI) CAS No. 1173664-74-8](/img/structure/B3364659.png)
(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid, 3',4',6',7',8',8'a-hexahydro-8'a-methyl-, ethyl ester (9CI)
Overview
Description
®-Spiro[1,3-dioxolane-2,1’(2’H)-naphthalene]-5’-carboxylic acid, 3’,4’,6’,7’,8’,8’a-hexahydro-8’a-methyl-, ethyl ester (9CI) is a complex organic compound characterized by its spirocyclic structure This compound features a 1,3-dioxolane ring fused to a naphthalene moiety, making it a unique entity in the realm of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Spiro[1,3-dioxolane-2,1’(2’H)-naphthalene]-5’-carboxylic acid, 3’,4’,6’,7’,8’,8’a-hexahydro-8’a-methyl-, ethyl ester typically involves the condensation of carbonyl compounds with vicinal diols. This process is often catalyzed by Brönsted or Lewis acids, such as toluenesulfonic acid or zirconium tetrachloride . The reaction conditions usually include refluxing in toluene with continuous water removal using a Dean-Stark apparatus . Industrial production methods may employ similar strategies but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution: Nucleophilic substitution reactions are common, with nucleophiles like organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction can lead to alcohols or hydrocarbons .
Scientific Research Applications
®-Spiro[1,3-dioxolane-2,1’(2’H)-naphthalene]-5’-carboxylic acid, 3’,4’,6’,7’,8’,8’a-hexahydro-8’a-methyl-, ethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action for ®-Spiro[1,3-dioxolane-2,1’(2’H)-naphthalene]-5’-carboxylic acid, 3’,4’,6’,7’,8’,8’a-hexahydro-8’a-methyl-, ethyl ester involves its interaction with various molecular targets. The compound’s reactivity is largely influenced by its functional groups, which can participate in a variety of chemical reactions. For instance, the carboxylic acid group can form hydrogen bonds, while the ester group can undergo hydrolysis . These interactions can affect molecular pathways, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog used as a solvent and co-monomer in polyacetals.
1,3-Dioxane: Another related compound with similar protective group chemistry.
Neosporol: A natural product containing a 1,3-dioxolane moiety.
Uniqueness
®-Spiro[1,3-dioxolane-2,1’(2’H)-naphthalene]-5’-carboxylic acid, 3’,4’,6’,7’,8’,8’a-hexahydro-8’a-methyl-, ethyl ester stands out due to its spirocyclic structure and the presence of multiple functional groups. This combination of features provides unique reactivity and potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
ethyl 4'a-methylspiro[1,3-dioxolane-2,5'-2,3,4,6,7,8-hexahydronaphthalene]-1'-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O4/c1-3-18-14(17)12-6-4-8-15(2)13(12)7-5-9-16(15)19-10-11-20-16/h3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTALDVPYAXMAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCCC3(C2(CCC1)C)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456323 | |
| Record name | AGN-PC-01A9DW | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173664-74-8 | |
| Record name | AGN-PC-01A9DW | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Potassium {4-amino-5,6-dimethylthieno[2,3-D]pyrimidin-2-YL}sulfanide](/img/structure/B3364615.png)
![N-[1-(hydrazinecarbonyl)ethyl]methanesulfonamide](/img/structure/B3364624.png)





![tert-Butyl 3-formyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B3364664.png)
